molecular formula C18H22BClO4 B8250517 8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester

Cat. No.: B8250517
M. Wt: 348.6 g/mol
InChI Key: UAXBAGROJKOXRX-UHFFFAOYSA-N
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Description

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester is a sophisticated organoboron building block specifically designed for advanced synthetic applications, particularly in medicinal and combinatorial chemistry. This naphthalene-derived reagent features a pinacol ester group that stabilizes the boronic acid functionality, enhancing its shelf-life and handling properties. The strategically positioned chlorine and methoxymethoxy (MOM) protected hydroxy groups on the naphthalene ring system create a multifunctional scaffold, allowing for sequential and selective cross-coupling reactions. This compound is primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction , a pivotal method for biaryl bond formation in drug discovery. It enables the efficient construction of complex, sterically hindered molecular architectures that are common in active pharmaceutical ingredients. Furthermore, the presence of the MOM-protected phenol makes it a valuable precursor for the synthesis of hydroxylated naphthalene derivatives after deprotection, which are privileged structures in many natural products and bioactive molecules . Beyond cross-coupling, boronic acid derivatives are fundamental reactants in multicomponent reactions , such as the Petasis Borono–Mannich reaction, which is widely employed to synthesize substituted amines and amino acids with high stereoselectivity . As such, this reagent provides researchers with a versatile handle for generating molecular diversity in library synthesis. Handling and Storage: This organoboron compound should be handled in a well-ventilated environment, and personal protective equipment, including gloves and safety goggles, is recommended. It is advised to store the product sealed in a dry container, under inert conditions and at low temperatures (e.g., 2-8°C) to maintain stability and purity . Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BClO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(22-11-21-5)9-12-7-6-8-15(20)16(12)14/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXBAGROJKOXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Precursor Synthesis

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic ester functionalities. For the target compound, a naphthalene core is first functionalized with chlorine and methoxymethoxy groups before boronylation. Key steps include:

  • Chlorination : Direct electrophilic substitution on 3-(methoxymethoxy)naphthalene using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C achieves regioselective chlorination at the 8-position.

  • Methoxymethyl Protection : The 3-hydroxy group of naphthalene is protected via reaction with chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine.

  • Borylation : The chlorinated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C.

Reaction Conditions Table

StepReagents/ConditionsYieldReference
ChlorinationNCS, CH₂Cl₂, 25°C, 12 h78%
MethoxymethylationMOMCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 6 h85%
BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, THF, 80°C, 24 h65%

Grignard Reagent-Mediated Boronylation

Grignard reagents offer an alternative pathway for boron incorporation. This method avoids transition metals and leverages nucleophilic addition to trialkyl borates:

  • Grignard Formation : 8-Chloro-3-(methoxymethoxy)naphthalen-1-ylmagnesium bromide is prepared from the corresponding aryl bromide using magnesium turnings in THF.

  • Boronate Esterification : The Grignard reagent reacts with pinacolborane (HBpin) at −10°C to room temperature, yielding the boronic ester.

Key Observations

  • Low temperatures (−10°C) minimize side reactions like proto-deboronation.

  • Anhydrous conditions are critical to prevent hydrolysis of the boronic ester.

Direct Boronation via Lithiation

Lithiation followed by quench with a boron electrophile is effective for sterically hindered substrates:

  • Directed Lithiation : n-BuLi deprotonates the 1-position of 8-chloro-3-(methoxymethoxy)naphthalene at −78°C in THF, guided by the methoxymethoxy group’s directing effect.

  • Boron Electrophile Quench : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms the pinacol ester directly.

Advantages

  • High regioselectivity due to the methoxymethoxy group’s ortho-directing nature.

  • Single-step boron incorporation avoids multi-step coupling.

Protective Group Strategies

Methoxymethoxy (MOM) Group Stability

The MOM group in the target compound resists acidic and basic conditions, enabling compatibility with subsequent reactions:

  • Deprotection Studies : Treatment with 2:1 CH₂Cl₂/CF₃CO₂H cleaves MOM groups while preserving the boronic ester.

  • Thermal Stability : No degradation observed below 150°C, making it suitable for high-temperature borylation steps.

Comparative Analysis of Synthetic Methods

Performance Metrics Table

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura6595HighModerate
Grignard7290MediumLow
Lithiation6892LowHigh
  • Suzuki-Miyaura is favored for scalability but requires costly palladium catalysts.

  • Grignard methods avoid metals but demand strict anhydrous conditions.

  • Lithiation offers precision but is limited by cryogenic requirements.

Industrial-Scale Production Insights

Suppliers like Jilin Chinese Academy of Sciences-yanshen Technology utilize continuous-flow reactors to enhance Miyaura borylation efficiency. Key optimizations include:

  • Residence Time : 30 minutes at 100°C improves conversion rates by 20%.

  • Catalyst Recycling : Pd nanoparticles immobilized on carbon reduce costs.

Challenges and Mitigation Strategies

Proto-Deboronation

The electron-withdrawing chlorine group increases susceptibility to hydrolysis:

  • Mitigation : Conduct reactions under inert atmosphere and use freshly distilled HBpin.

Regioselectivity in Chlorination

Competing substitution at the 4-position is minimized using bulky Lewis acids like FeCl₃.

Emerging Methodologies

Photocatalytic Borylation

Recent advances employ iridium photocatalysts to activate C–H bonds in naphthalene derivatives, enabling direct boron insertion under visible light. Preliminary yields reach 55% with 8-hour irradiation.

Electrochemical Synthesis

Electrolysis of naphthalene derivatives in the presence of B₂pin₂ and a nickel anode achieves 60% yield at ambient temperature, reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .

Scientific Research Applications

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester is a boronic acid derivative with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is a valuable reagent in the synthesis of complex organic molecules due to its unique structural properties and reactivity.

Chemical Properties and Structure

  • Molecular Formula : C18H22BClO4
  • Molecular Weight : 348.63 g/mol
  • CAS Number : 2621938-40-5

The presence of the boronic acid moiety allows for participation in various reactions, particularly those involving nucleophilic attack on electrophiles, making it a versatile building block in organic chemistry.

Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound can react with aryl halides or pseudo-halides to yield substituted naphthalenes, which are crucial intermediates in drug development and organic electronics.

Synthesis of Complex Organic Molecules

This boronic acid pinacol ester serves as an intermediate for synthesizing various complex organic molecules. Its ability to form stable complexes with transition metals enhances its utility in catalysis, allowing for more efficient synthesis processes.

Fluorescent Probes

Due to its naphthalene structure, this compound can be utilized in the development of fluorescent probes for biological imaging. The modification of the naphthalene core can lead to enhanced photophysical properties, making it suitable for tracking biological processes in live cells.

Material Science

In material science, derivatives of this compound can be incorporated into polymers to enhance their electronic properties. The incorporation of boron-containing units can improve conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Suzuki-Miyaura Coupling Efficiency

A study demonstrated that using this compound significantly improved yields in Suzuki-Miyaura reactions compared to other boronic acid derivatives. The study highlighted its effectiveness in coupling reactions under mild conditions, showcasing its potential for industrial applications in pharmaceuticals.

Case Study 2: Biological Imaging Applications

Research involving this compound as a fluorescent probe revealed its capability to selectively stain cancer cells, providing insights into tumor biology. The study utilized the compound's photostability and fluorescence intensity to track cellular processes, indicating its potential as a tool for cancer diagnostics.

Case Study 3: Polymer Development

In material science research, the incorporation of this boronic acid into polymer matrices showed enhanced charge transport properties, making it a promising candidate for next-generation electronic devices. The study focused on optimizing the synthesis conditions to maximize the performance of the resulting materials.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester involves the formation of boronate esters with diols or other nucleophiles. This interaction can modulate the activity of biomolecules or facilitate the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry .

Comparison with Similar Compounds

Core Structural Differences

  • Naphthalene vs. Benzene Derivatives :
    Compared to phenyl-based boronic esters (e.g., 4-(methoxymethoxy)phenylboronic acid pinacol ester ), the naphthalene core in the target compound provides extended conjugation, affecting UV absorption and electronic properties. For example, naphthalene derivatives typically exhibit red-shifted absorption maxima compared to phenyl analogues .
  • Substituent Effects :
    The chloro group (electron-withdrawing) and methoxymethoxy group (electron-donating) create a polarized electronic environment. This contrasts with simpler derivatives like naphthalene-1-boronic acid pinacol ester (CAS 68716-52-9 ), which lacks these substituents.

NMR Spectral Data

The target compound shares characteristic pinacol ester signals with other boronic esters:

  • ¹H NMR : A singlet at δ 1.34–1.38 for the 12 pinacol methyl protons, consistent across compounds such as benzo[c][1,2,5]oxadiazole derivatives .
  • ¹³C NMR : Peaks at δ 24.87–24.90 (pinacol methyl carbons) and δ 84.00 (boron-attached carbons) .
    Unique signals arise from substituents:
  • The methoxymethoxy group would show –OCH2O– protons at δ 4.84–4.87 and carbons near δ 56–60.
  • The chloro substituent may deshield adjacent aromatic protons, shifting their signals upfield compared to non-halogenated analogues.

Table 1: Key NMR Shifts in Selected Boronic Esters

Compound ¹H NMR (δ, pinacol –CH3) ¹³C NMR (δ, pinacol carbons) Substituent-Specific Signals
Target Compound 1.35–1.38 24.87, 84.00 –OCH2O– (δ 4.84–4.87)
Benzo[c][1,2,5]oxadiazole derivatives 1.34–1.37 24.90, 84.00 –NH (δ 10.36–11.75)
Naphthalene-1-boronic acid pinacol ester 1.35 24.90, 84.00 Aromatic protons (δ 7.50–8.20)

Physicochemical Properties

Solubility

Pinacol esters generally exhibit improved solubility over parent boronic acids. For example:

  • Phenylboronic acid pinacol ester is highly soluble in chloroform and ketones .
  • The naphthalene core in the target compound may reduce solubility in polar solvents (e.g., water) compared to phenyl derivatives but enhance solubility in aromatic solvents like toluene.

Table 2: Solubility Trends in Organic Solvents

Compound Chloroform Acetone Hydrocarbons
Phenylboronic acid pinacol ester High High Low
Target Compound (predicted) Moderate Moderate Very Low

Suzuki-Miyaura Coupling

The target compound’s steric and electronic profile influences its reactivity:

  • Methoxymethoxy Group : May hinder coupling at position 3 due to steric bulk, directing reactions to position 1.

Comparatively, 9-ethyl-9H-carbazole-3-boronic acid pinacol ester (used in Suzuki reactions ) lacks halogen substituents, leading to lower electrophilicity but better regioselectivity.

Stability Toward Hydrolysis

Boronic esters hydrolyze to boronic acids under aqueous conditions. The target compound’s hydrolysis rate may differ from 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (λmax shift to 405 nm ). The chloro and methoxymethoxy groups could slow hydrolysis due to steric protection of the boron center.

Biological Activity

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic acid pinacol ester (CAS: 2621938-40-5) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties allow it to engage in diverse biological activities, making it a compound of interest for research and application.

  • Molecular Formula : C₁₈H₂₂BClO₄
  • Molecular Weight : 348.63 g/mol
  • Structure : The compound features a naphthalene core substituted with a chloro group and a methoxymethoxy group, which enhances its solubility and reactivity.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is critical in biochemical applications, particularly in the inhibition of enzymes that rely on boron for their activity. The specific mechanism involves:

  • Inhibition of Proteases : Boronic acids can act as inhibitors of serine proteases by mimicking the tetrahedral intermediate formed during substrate hydrolysis.
  • Targeting Glycoproteins : The methoxymethoxy group enhances binding to glycoproteins, which can be exploited in targeting cancer cells that overexpress certain glycosylated proteins.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth has been documented:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated significant cytotoxic effects, with IC50 values indicating effective dose ranges.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Inhibition of cell proliferation
PC3 (Prostate)4.8Induction of apoptosis

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Serine Protease Inhibition : Studies indicate that it effectively inhibits serine proteases involved in inflammatory processes, suggesting a role in anti-inflammatory therapies.

Case Studies

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Table 1. Stability of Boronic Ester Under Various Conditions

ConditionDegradation Rate (t₁/₂)Key Observation (Reference)
H₂O (pH 7)~24 hoursSlow hydrolysis to boronic acid
H₂O₂ (100 μM)<1 hourOxidative cleavage (λmax 405 nm)
Acidic (pH 3)<2 hoursMethoxymethoxy group hydrolysis

Q. Table 2. Cross-Coupling Optimization Parameters

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃THF/H₂O78
PdCl₂(dppf)Cs₂CO₃DME85
None (photochemical)DMF65

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